(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(3-methylbutyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-14(2)9-11-25-22(30)18-19-21(28-17-8-4-3-7-16(17)27-19)29(20(18)23)26-13-15-6-5-10-24-12-15/h3-8,10,12-14H,9,11,23H2,1-2H3,(H,25,30)/b26-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCKONZIZZXZQT-LGJNPRDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrrolo[2,3-b]quinoxaline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Antioxidant Properties
Pyrrolo[2,3-b]quinoxaline derivatives are known for their antioxidant activity . In particular, studies have shown that compounds within this class can effectively scavenge free radicals. For instance, one derivative demonstrated a significant radical scavenging capacity with a rate constant of against hydroxyl radicals in specific environments . This suggests that the compound may play a role in mitigating oxidative stress-related damage in biological systems.
Anticancer Activity
Research has indicated that pyrrolo[2,3-b]quinoxaline derivatives exhibit anticancer properties . Specifically, they have been investigated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with key molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Pyrrolo[2,3-b]quinoxaline derivatives have shown promise in inhibiting pro-inflammatory cytokines and enzymes such as phosphodiesterase 4 (PDE4), which is implicated in inflammatory diseases. This inhibition can lead to reduced inflammation and may be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
The mechanism of action for this compound involves its interaction with specific kinases and receptors. It is believed to modulate signaling pathways associated with inflammation and cancer cell proliferation. The structural configuration allows it to bind effectively to these targets, influencing their activity and downstream effects .
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of pyrrolo[2,3-b]quinoxaline derivatives against various cancer cell lines. For example, compounds have shown high inhibition rates against PDE4B and other kinases critical for tumor growth and survival. These studies often employ assays measuring cell viability and apoptosis to assess the biological impact of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
